Afzelin

Description

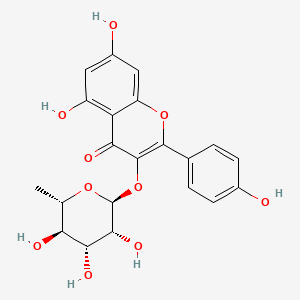

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSLMHZOJATCCP-AEIZVZFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197459 | |

| Record name | Afzelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-39-3 | |

| Record name | Afzelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afzelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afzelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFZELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Afzelin's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The flavonoid afzelin has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action against neuroinflammation. It details the compound's modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), its activation of the NRF2/HO-1 antioxidant response, and its impact on microglia activation and mitochondrial function. This document synthesizes current preclinical evidence, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing complex signaling cascades to support further research and drug development efforts in the field of neurotherapeutics.

Introduction to Neuroinflammation and this compound

Neuroinflammation is the innate immune response within the central nervous system (CNS) to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While it serves a protective role in the short term, chronic neuroinflammation is a key pathological feature of many neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[2] This sustained inflammatory state is characterized by the activation of glial cells, primarily microglia and astrocytes, which release a plethora of pro-inflammatory mediators like cytokines, chemokines, and reactive oxygen species (ROS), leading to neuronal damage and disease progression.[3][4]

This compound, a flavonoid compound also known as kaempferol 3-O-rhamnoside, is naturally found in various medicinal plants.[3] It has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its potential to mitigate oxidative stress and modulate inflammatory pathways makes it a compound of significant interest for therapeutic intervention in neurodegenerative diseases. This guide delves into the core mechanisms by which this compound exerts its anti-neuroinflammatory effects.

Core Mechanisms of Action

This compound's anti-neuroinflammatory activity is multifaceted, involving the modulation of several key signaling pathways and cellular processes.

Inhibition of Pro-inflammatory Signaling Pathways

2.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).

This compound has been shown to suppress the NF-κB pathway, thereby reducing the expression of these pro-inflammatory mediators. This inhibitory action is a key component of its anti-neuroinflammatory effects.

2.1.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes kinases such as p38, JNK, and ERK, is another critical regulator of the inflammatory response. Activation of these kinases leads to the phosphorylation of various transcription factors, including AP-1, which in turn promotes the expression of inflammatory genes. This compound has been observed to inhibit the phosphorylation of MAPKs, thus downregulating the inflammatory cascade.

Activation of Antioxidant Pathways

2.2.1. NRF2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes such as heme oxygenase-1 (HO-1). HO-1 plays a crucial role in mitigating inflammation and oxidative stress. This compound has been shown to boost antioxidant defenses by activating the NRF2/HO-1 signaling pathway.

Modulation of Microglia Activation

Microglia are the primary immune cells of the CNS and play a pivotal role in neuroinflammation. In a pathological state, microglia can become over-activated and adopt a pro-inflammatory (M1) phenotype, releasing neurotoxic substances. Shifting microglia from the M1 to an anti-inflammatory (M2) phenotype is a promising therapeutic strategy. This compound's ability to inhibit pro-inflammatory signaling pathways suggests it can modulate microglia activation, although direct evidence for M1/M2 polarization by this compound requires further investigation.

Impact on Mitochondrial Function

Mitochondrial dysfunction is a hallmark of neurodegenerative diseases and contributes to oxidative stress and inflammation. This compound has been shown to enhance mitochondrial biogenesis, as indicated by increased levels of PGC-1α, NRF1, and TFAM. It has also been associated with a reduction in the expression of mitophagy-related proteins, PINK1 and Parkin.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various experimental models of neuroinflammation.

Table 1: Effect of this compound on Pro-inflammatory Markers in a Reserpine-Induced Parkinson's Disease Rat Model

| Marker | Treatment Group | Concentration | Result |

| Nitric Oxide (NO) | Reserpine (1 mg/kg) | - | 6.31 µmol/g tissue |

| Reserpine + Levodopa (30 mg/kg) | - | 2.42 µmol/g tissue | |

| Reserpine + this compound | 5 mg/kg | 5.34 µmol/g tissue | |

| Reserpine + this compound | 10 mg/kg | 4.39 µmol/g tissue | |

| Reserpine + this compound | 20 mg/kg | 3.81 µmol/g tissue | |

| TBARS (Oxidative Stress) | Reserpine (1 mg/kg) | - | Increased (value not specified) |

| Reserpine + Levodopa (30 mg/kg) | - | No notable effect | |

| Reserpine + this compound | 5 mg/kg | 212 nmol/g tissue | |

| Reserpine + this compound | 10 mg/kg | 194 nmol/g tissue | |

| Reserpine + this compound | 20 mg/kg | 148 nmol/g tissue |

Table 2: Effect of this compound on Neurotransmitter Levels in a Reserpine-Induced Parkinson's Disease Rat Model

| Neurotransmitter | Treatment Group | Result |

| Dopamine (DA) | Reserpine (1 mg/kg) + this compound (5, 10, 20 mg/kg) | Significantly alleviated the decrease in DA levels (p < 0.05) |

| Noradrenaline (NA) | Reserpine (1 mg/kg) + this compound (5, 10, 20 mg/kg) | Significantly alleviated the decrease in NA levels (p < 0.05) |

| Serotonin (5-HT) | Reserpine (1 mg/kg) + Afzel in (5, 10, 20 mg/kg) | Significantly alleviated the decrease in 5-HT levels (p < 0.05) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols typically employed in studying the effects of this compound on neuroinflammation.

Animal Models of Neuroinflammation

-

Reserpine-Induced Parkinson's Disease Model: As described in a study, male Wistar rats can be used. Reserpine (1 mg/kg) is administered intraperitoneally on alternating days to induce cataleptic behavior and neurochemical deficits. This compound is administered orally at various doses (e.g., 5, 10, and 20 mg/kg) daily for the duration of the experiment. Behavioral tests such as the rotarod and open field tests are used to assess motor coordination and locomotor activity.

-

Scopolamine-Induced Cognitive Impairment Model: To study neuroprotective effects on cognition, C57BL/6 mice can be used. This compound (e.g., 100 ng/µl) is administered into the third ventricle of the brain for a specified period (e.g., one month). Scopolamine (e.g., 0.8 mg/kg, i.p.) is injected to induce cognitive deficits before behavioral experiments like the Y-maze and novel object recognition tests.

Cell Culture Models

-

Microglia Cell Lines (e.g., BV-2): BV-2 murine microglial cells are commonly used to study neuroinflammation in vitro. Cells are cultured in appropriate media (e.g., DMEM with 10% FBS). To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) (e.g., 200 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL). This compound is added to the culture medium at various concentrations prior to or concurrently with the inflammatory stimulus.

Biochemical Assays

-

Measurement of Nitric Oxide (NO): The Griess reagent assay is used to measure nitrite accumulation in tissue homogenates or cell culture supernatants as an indicator of NO production.

-

Measurement of Oxidative Stress (TBARS Assay): Thiobarbituric acid reactive substances (TBARS) assay is used to measure lipid peroxidation, a marker of oxidative stress, in brain tissue homogenates.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in brain tissue homogenates or cell culture supernatants.

-

Western Blotting: This technique is used to measure the protein expression levels of key signaling molecules (e.g., p-NF-κB, p-p38, NRF2, HO-1, Bcl-2) in cell lysates or tissue homogenates. Primary antibodies specific to the target proteins are used, followed by secondary antibodies conjugated to an enzyme for detection.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the MAPK signaling pathway.

Caption: this compound activates the NRF2 antioxidant pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its mechanism of action is comprehensive, involving the suppression of key pro-inflammatory pathways (NF-κB and MAPK) and the enhancement of the endogenous antioxidant response through the NRF2/HO-1 pathway. Preclinical studies have provided promising quantitative data on its efficacy in reducing inflammatory markers and oxidative stress, and in improving neurochemical balance.

However, several areas require further investigation. The precise molecular interactions of this compound with its targets need to be elucidated. While its effects on microglia are inferred from its anti-inflammatory properties, direct studies on its ability to modulate microglial polarization are warranted. Furthermore, the blood-brain barrier permeability of this compound has not been extensively examined, which is a critical factor for its therapeutic efficacy in the CNS. Future research should focus on these aspects, as well as on long-term safety and efficacy studies in more complex animal models, to pave the way for potential clinical trials. The development of strategies to enhance its bioavailability, such as nanoformulations, could also optimize its therapeutic potential.

References

- 1. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures [frontiersin.org]

Technical Guide: Biological Activity Screening of Afzelin Extracts

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Afzelin (Kaempferol-3-O-rhamnoside), a flavonoid glycoside found in numerous plant species, has garnered significant attention for its diverse pharmacological properties.[1] This document provides a comprehensive technical overview of the methodologies used to screen and quantify the primary biological activities of this compound extracts, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. Detailed experimental protocols, tabulated quantitative data from various studies, and visualizations of key signaling pathways are presented to serve as a practical guide for researchers in the field of natural product drug discovery.

Extraction and Isolation of this compound

The initial step in screening involves the efficient extraction and isolation of this compound from plant material. The choice of solvent and chromatographic technique is critical for obtaining a high-purity compound for subsequent bioassays.

General Experimental Protocol: Solvent Extraction and Fractionation

This protocol outlines a common method for extracting and isolating this compound from dried plant leaves.

-

Maceration: Dried and powdered plant leaves (e.g., 1 kg) are macerated with a solvent such as 80% aqueous methanol or 70% aqueous ethanol for 48-72 hours at room temperature.[2][3] This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined filtered extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude hydroethanolic extract.[3]

-

Solvent-Solvent Partitioning: The crude extract is resuspended in a methanol-water mixture (e.g., 1:1 v/v) and sequentially partitioned with solvents of increasing polarity. This fractionation separates compounds based on their solubility.[3]

-

n-Hexane: Removes nonpolar compounds like lipids and chlorophyll.

-

Ethyl Acetate: This fraction is often enriched with flavonoids, including this compound.

-

n-Butanol: Extracts more polar glycosides.

-

-

Chromatographic Purification: The ethyl acetate fraction, which typically shows high activity, is subjected to further purification.

-

Column Chromatography: The fraction is loaded onto a silica gel column (230–400 mesh).

-

Elution: A gradient solvent system (e.g., increasing ethyl acetate in hexane or increasing methanol in chloroform) is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are pooled, concentrated, and may be further purified using techniques like Preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation: The final structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Visualization: Extraction and Isolation Workflow

Antioxidant Activity Screening

This compound is a potent antioxidant, a property attributed to its ability to scavenge free radicals and activate endogenous protective mechanisms.

Mechanism of Action: NRF2/HO-1 Pathway Activation

This compound boosts cellular antioxidant defenses by activating the NRF2/heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, this compound promotes the dissociation of the transcription factor NRF2 from its inhibitor, Keap1. NRF2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like HO-1.

Visualization: NRF2/HO-1 Signaling Pathway

References

- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Effects of this compound Isolated from Cornus macrophylla on Pseudomonas aeruginosa, A Leading Cause of Illness in Immunocompromised Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

A Technical Guide to Afzelin's Modulation of the NF-κB Signaling Pathway

Abstract

Afzelin, a naturally occurring flavonol glycoside, has garnered significant attention for its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. We consolidate quantitative data on its inhibitory effects, present detailed protocols for key experimental assays, and provide visual representations of the signaling cascade and this compound's points of intervention. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential as an anti-inflammatory agent.

Introduction to this compound

This compound (Kaempferol-3-O-rhamnoside) is a flavonoid found in a variety of medicinal plants.[3][4] Structurally, it consists of the flavonoid aglycone kaempferol linked to a rhamnose sugar moiety.[1] Exhibiting a range of biological activities including antioxidant, anti-cancer, and neuroprotective effects, its anti-inflammatory properties are particularly pronounced. These effects are largely attributed to its ability to interfere with key inflammatory signaling pathways, most notably the NF-κB cascade.

The NF-κB Signaling Pathway: A Core Inflammatory Regulator

The NF-κB pathway is a cornerstone of the cellular response to inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α). In its inactive state, the NF-κB dimer (most commonly the p65/p50 heterodimer) is held in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of κB alpha).

Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

This compound's Modulation of the NF-κB Pathway

This compound exerts its anti-inflammatory effects by intervening at multiple points within the NF-κB signaling cascade. The primary mechanism involves preventing the nuclear translocation of the p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.

This is achieved by suppressing upstream signaling events, including the phosphorylation of MAPKs (mitogen-activated protein kinases) which can contribute to NF-κB activation. By inhibiting these kinases, this compound prevents the phosphorylation and subsequent degradation of IκBα, which keeps the NF-κB complex sequestered and inactive in the cytoplasm.

Quantitative Analysis of this compound's Efficacy

The inhibitory effects of this compound on the production of key inflammatory mediators have been quantified in various studies. The data highlights its dose-dependent efficacy in cellular and animal models.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Mediator | Cell/Animal Model | Stimulus | This compound Concentration/Dose | % Inhibition / IC50 | Reference |

|---|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 cells | IFN-γ + LPS | - | IC50: 42.8 µg/mL | |

| TNF-α | GalN/LPS-treated mice | D-galactosamine/LPS | 50-200 mg/kg | Dose-dependent reduction | |

| IL-6 | GalN/LPS-treated mice | D-galactosamine/LPS | 50-200 mg/kg | Dose-dependent reduction | |

| IL-1β | Human Keratinocytes | UVB | - | Down-regulated | |

| TNF-α | Human Keratinocytes | UVB | - | Down-regulated |

| IL-6 | Human Keratinocytes | UVB | - | Down-regulated | |

Table 2: Effects of this compound on NF-κB Pathway Protein Expression/Activation

| Target Protein | Cell Model | Effect Observed | This compound Concentration | Reference |

|---|---|---|---|---|

| MAPK Phosphorylation | Human Keratinocytes | Prevention of phosphorylation | - | |

| p65 Nuclear Translocation | - | Inhibition | - | |

| Nrf2 Nuclear Translocation | Human Melanocytes | Increased translocation | Concentration-dependent |

| GSK-3β Phosphorylation | Human Melanocytes | Induced phosphorylation | Concentration-dependent | |

Note: The Nrf2 pathway is a related antioxidant response pathway that can be activated by this compound and can indirectly modulate inflammatory responses.

Key Experimental Protocols

To investigate the effects of this compound on the NF-κB pathway, several key methodologies are employed.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify changes in the levels and phosphorylation status of key proteins like IκBα, p-IκBα, and p65 in cytoplasmic and nuclear fractions.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (e.g., 100 ng/mL) for a short duration (e.g., 30 minutes for phosphorylation events).

-

Protein Extraction:

-

Whole-Cell Lysates: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Nuclear/Cytoplasmic Fractionation: Use a commercial kit (e.g., NE-PER) to separate cytoplasmic and nuclear extracts to analyze protein translocation.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic/whole-cell fraction).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify band intensity using software like ImageJ to determine relative protein expression.

NF-κB Luciferase Reporter Assay

This is a highly sensitive method to quantify the transcriptional activity of NF-κB. It uses a reporter plasmid where the luciferase gene is under the control of a promoter containing NF-κB binding sites.

Protocol:

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

Incubation: Incubate for 24 hours to allow for plasmid expression.

-

Treatment: Pre-treat the transfected cells with this compound for 1 hour.

-

Stimulation: Add an NF-κB activator like TNF-α (e.g., 20 ng/mL) and incubate for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

-

Luciferase Measurement: Transfer the lysate to a luminometer plate. Measure firefly luciferase activity, then add a second reagent to quench the firefly signal and measure Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized values of treated groups to the stimulated control to determine the percentage of inhibition.

p65 Nuclear Translocation Assay (Immunofluorescence)

This microscopy-based method visually confirms the inhibition of p65 translocation from the cytoplasm to the nucleus.

Protocol:

-

Cell Culture: Grow adherent cells (e.g., dermal fibroblasts, macrophages) on glass coverslips in a multi-well plate.

-

Treatment: Pre-treat cells with this compound, followed by stimulation with LPS or TNF-α for a defined period (e.g., 1 hour).

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with a detergent like 0.2% Triton X-100 to allow antibody entry.

-

Blocking: Block with a solution containing BSA to reduce non-specific binding.

-

Primary Antibody Staining: Incubate the cells with a primary antibody specific for the p65 subunit (e.g., rabbit anti-p65) for 1 hour at room temperature.

-

Secondary Antibody Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-FITC).

-

Nuclear Counterstain: Stain the nuclei with a DNA-binding dye like DAPI or Hoechst 33258.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Capture images of the p65 (e.g., green fluorescence) and nuclear (e.g., blue fluorescence) channels.

-

Analysis: In unstimulated or this compound-treated cells, p65 staining will be predominantly cytoplasmic. In cells stimulated without this compound, the p65 staining will co-localize with the nuclear stain.

Conclusion and Future Perspectives

This compound is a potent natural compound that effectively suppresses the NF-κB signaling pathway, a central axis of inflammation. Its mechanism of action involves the inhibition of upstream kinases, stabilization of the IκBα-NF-κB complex, and subsequent blockade of p65 nuclear translocation. The quantitative data and experimental evidence strongly support its role as an anti-inflammatory agent.

Future research should focus on elucidating the direct molecular targets of this compound within the pathway, exploring its bioavailability and pharmacological profile in more complex preclinical models, and investigating its potential in combination therapies for chronic inflammatory diseases. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and researchers to further explore the therapeutic applications of this compound.

References

Afzelin's Modulation of the CREB-BDNF Pathway in Neurons: A Technical Guide

Executive Summary: Afzelin, a flavonoid compound, demonstrates significant neuroprotective potential through various mechanisms, including the mitigation of oxidative stress and the modulation of key signaling pathways.[1][2] A critical aspect of its neuroprotective action involves the upregulation of the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling cascade, a pathway vital for synaptic plasticity, neuronal survival, and cognitive function.[1][3][4] This technical guide provides an in-depth analysis of this compound's effects on the CREB-BDNF pathway, presenting quantitative data from preclinical studies, detailed experimental protocols, and visual diagrams of the associated molecular interactions and workflows. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for neurodegenerative disorders.

Introduction to the CREB-BDNF Signaling Pathway

The CREB-BDNF signaling pathway is a cornerstone of neuronal function, playing a pivotal role in neurogenesis, learning, and memory. Brain-derived neurotrophic factor (BDNF) is a key neurotrophin that promotes the survival and growth of neurons. It binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating several intracellular signaling cascades. These cascades often converge on the phosphorylation and activation of the transcription factor CREB. Activated (phosphorylated) CREB then binds to the promoter region of the BDNF gene, stimulating its transcription and leading to a positive feedback loop that enhances neuronal resilience and plasticity. Dysregulation of this pathway is implicated in numerous neurodegenerative conditions, making it a prime target for therapeutic intervention.

Mechanism of Action: this compound's Influence on CREB-BDNF Signaling

This compound has been shown to exert neuroprotective and cognitive-enhancing effects, which are attributed, in part, to its ability to upregulate the CREB-BDNF signaling pathway. By enhancing this cascade, this compound promotes the expression of BDNF, which in turn stimulates downstream pathways like PI3K/Akt and MAPK. These pathways contribute to the abrogation of apoptotic cell death and the promotion of synaptic plasticity. The administration of this compound has been linked to improved cognitive and memory functions in preclinical models of dementia.

Quantitative Data on this compound's Effects

Preclinical studies have provided quantitative evidence of this compound's impact on the CREB-BDNF pathway and related neurochemical markers. The data below is summarized from key studies investigating this compound's effects in animal models of cognitive impairment and Parkinson's disease.

Table 1: Effects of this compound on CREB-BDNF Pathway Gene and Protein Expression in a Scopolamine-Induced Mouse Model of Dementia Data derived from a study by Oh et al. (2021) as cited in multiple reviews.

| Analyte | Group | Result | Statistical Significance |

| mRNA Levels | |||

| BDNF | Scopolamine + this compound vs. Scopolamine + Vehicle | Increased | p < 0.05 |

| CREB | Scopolamine + this compound vs. Scopolamine + Vehicle | Increased | p < 0.05 |

| TrkB | Scopolamine + this compound vs. Scopolamine + Vehicle | Increased | p < 0.01 |

| AKT | Scopolamine + this compound vs. Scopolamine + Vehicle | Increased | p < 0.05 |

| Protein Levels | |||

| pro-BDNF | Scopolamine + this compound vs. Scopolamine + Vehicle | Increased | p < 0.05 |

| mature BDNF | Scopolamine + this compound vs. Scopolamine + Vehicle | Increased | p < 0.01 |

Table 2: Effects of this compound on Brain Monoamines and Oxidative Stress in a Reserpine-Induced Rat Model of Parkinson's Disease Data derived from a study on this compound's neuroprotective potential.

| Analyte | Treatment Group (this compound Dose) | Result (Compared to Reserpine Control) |

| Brain Monoamines | ||

| Dopamine (DA) | 5, 10, 20 mg/kg | Significantly Alleviated Decrease |

| Norepinephrine (NA) | 5, 10, 20 mg/kg | Significantly Alleviated Decrease |

| Serotonin (5-HT) | 5, 10, 20 mg/kg | Significantly Alleviated Decrease |

| Antioxidant Enzymes | ||

| Superoxide Dismutase (SOD) | 10, 20 mg/kg | Positively Influenced SOD Activity |

| Oxidative Stress Marker | ||

| TBARS | 10, 20 mg/kg | Lower Levels (Protection) |

Experimental Protocols

The following section details the methodologies employed in key studies to evaluate the effects of this compound on neuronal pathways.

4.1. Animal Model and Drug Administration

-

Scopolamine-Induced Amnesia Model :

-

Animals : C57BL/6 mice (4 weeks old) are commonly used.

-

Surgery : A cannula is surgically implanted into the third ventricle of the hypothalamus for direct brain administration.

-

This compound Treatment : this compound (e.g., 100 ng/µl) or a vehicle (PBS) is administered through the cannula (e.g., 0.5 µl volume, three times a week) for a period of one month.

-

Induction of Amnesia : Following the treatment period, cognitive impairment is induced via an intraperitoneal (i.p.) injection of scopolamine (e.g., 0.8 mg/kg).

-

-

Reserpine-Induced Parkinson's Model :

-

Animals : Wistar rats are often used.

-

Induction of Catalepsy : Parkinsonian symptoms are induced by an i.p. injection of reserpine (e.g., 1 mg/kg).

-

This compound Treatment : this compound is administered orally (p.o.) at varying doses (e.g., 5, 10, and 20 mg/kg) for a specified duration.

-

4.2. Tissue Preparation and Biochemical Analyses

-

Tissue Collection : Following behavioral tests, animals are euthanized, and specific brain regions (e.g., hippocampus, striatum) are rapidly dissected and collected.

-

Quantitative Real-Time PCR (qPCR) :

-

Total RNA is extracted from the homogenized brain tissue using standard kits (e.g., TRIzol).

-

cDNA is synthesized from the RNA template.

-

qPCR is performed using specific primers for target genes (e.g., BDNF, CREB, TrkB, AKT) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative mRNA levels are calculated using the ΔΔCt method.

-

-

Western Blotting :

-

Total protein is extracted from tissue homogenates using lysis buffer.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pro-BDNF, mature BDNF, p-CREB, CREB).

-

After incubation with a secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified via densitometry.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) :

-

Commercially available ELISA kits are used to quantify specific protein levels, such as Bcl-2, in brain homogenates according to the manufacturer's instructions.

-

Discussion and Future Directions

The available preclinical data strongly suggest that this compound is a promising candidate for the development of neuroprotective therapeutics. Its ability to positively modulate the CREB-BDNF pathway highlights a clear mechanism for its observed effects on cognition and neuronal survival. Furthermore, its antioxidant properties provide a complementary mechanism for combating the oxidative stress implicated in many neurodegenerative diseases.

However, the current body of research is confined to in vitro and animal studies. Future research must focus on transitioning these promising preclinical findings into a clinical context. Key areas for future investigation include:

-

Bioavailability and Blood-Brain Barrier (BBB) Penetration : Determining the extent to which this compound and its metabolites can reach the central nervous system.

-

Pharmacokinetics and Pharmacodynamics : Establishing optimal dosing, safety, and efficacy profiles in human subjects.

-

Long-term Efficacy : Evaluating the sustained benefits of this compound treatment in chronic neurodegenerative disease models.

Conclusion

This compound demonstrates robust neuroprotective activity by upregulating the CREB-BDNF signaling pathway, a critical cascade for neuronal health and plasticity. Quantitative data from animal models confirm its ability to increase the expression of key pathway components, such as BDNF and its receptor TrkB, at both the gene and protein levels. Coupled with detailed experimental protocols, this guide provides a comprehensive technical overview for scientists working to harness the therapeutic potential of this compound for the treatment of neurodegenerative disorders.

References

- 1. Exploring the Comprehensive Neuroprotective and Anticancer Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective potential of this compound: A novel approach for alleviating catalepsy and modulating Bcl-2 expression in Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Flavonoid Afzelin: A Potent Activator of the NRF2-Mediated Antioxidant Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Afzelin, a naturally occurring flavonol rhamnoside, has garnered significant scientific interest for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory effects. Central to its mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a master regulator of cellular antioxidant defenses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-mediated NRF2 activation, supported by a compilation of quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the scientific evidence. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound as a modulator of the NRF2 pathway.

Introduction

The NRF2 pathway plays a critical role in protecting cells from oxidative stress by upregulating the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stimuli, KEAP1 undergoes a conformational change, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.

This compound has emerged as a promising natural compound that can effectively activate this protective pathway. This guide will delve into the specific molecular interactions and signaling cascades through which this compound exerts its influence on the NRF2 pathway.

Molecular Mechanism of this compound-Mediated NRF2 Activation

Current research indicates that this compound activates the NRF2 pathway primarily through the modulation of upstream signaling kinases, leading to the inhibition of NRF2's negative regulator, GSK-3β.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that can phosphorylate NRF2, promoting its recognition by the F-box protein β-TrCP, which in turn leads to its KEAP1-independent degradation. This compound has been shown to induce the phosphorylation of GSK-3β at its serine-9 residue (p-GSK-3β Ser9). This phosphorylation event inactivates the kinase, thereby preventing the degradation of NRF2 and allowing its accumulation and subsequent translocation to the nucleus.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also implicated in the regulation of the NRF2 pathway. Studies suggest that this compound can modulate the phosphorylation status of these kinases. The interplay between these MAPK pathways and NRF2 activation is complex and can be cell-type specific. For instance, in some contexts, activation of p38 has been linked to NRF2 activation. This compound's influence on these pathways likely contributes to its overall effect on NRF2 signaling.

The proposed signaling cascade is illustrated in the diagram below:

Quantitative Data on this compound's Effects

While numerous studies have qualitatively described the concentration-dependent effects of this compound on the NRF2 pathway, detailed quantitative data remains limited in the public domain. The following tables summarize the available information and highlight the need for further quantitative analysis.

Table 1: Effect of this compound on Antioxidant Response Element (ARE) Luciferase Reporter Activity

| This compound Concentration | Cell Type | Fold Increase in ARE-Luciferase Activity (Mean ± SD) | Reference |

| Data not available | Melanocytes | Concentration-dependent increase reported | [1] |

| Data not available | Data not available | Data not available |

Table 2: Effect of this compound on NRF2 and Downstream Target Protein Expression

| This compound Concentration | Cell Type | Target Protein | Fold Increase in Protein Expression (vs. Control) | Reference |

| Data not available | Melanocytes | NRF2 | Enhanced expression reported | [1] |

| Data not available | Melanocytes | HO-1 | Enhanced expression reported | [1] |

| Data not available | Melanocytes | Catalase | Enhanced expression reported | [1] |

| 60 µM | A549 Lung Cancer Cells | BAX (mRNA) | ~1.3-fold | [2] |

| 120 µM | A549 Lung Cancer Cells | BAX (mRNA) | ~1.8-fold |

Table 3: Effect of this compound on Upstream Kinase Phosphorylation

| This compound Concentration | Cell Type | Target Protein | Fold Increase in Phosphorylation (vs. Control) | Reference |

| Data not available | Melanocytes | GSK-3β (Ser9) | Induced phosphorylation reported | |

| Data not available | SH-SY5Y | MAPKs | Prevents phosphorylation |

Note: The tables above reflect the current gaps in publicly available, specific quantitative data. The cited studies confirm the trends but do not provide the precise numerical values required for a complete quantitative summary.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to investigate this compound's effects on the NRF2 pathway.

Cell Culture and Treatment

-

Cell Lines: Human epidermal melanocytes, HaCaT human keratinocytes, or other relevant cell lines.

-

Culture Medium: Appropriate medium (e.g., DMEM, MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of NRF2.

-

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of a minimal promoter and the firefly luciferase gene. A co-transfection with a Renilla luciferase plasmid under a constitutive promoter is recommended for normalization of transfection efficiency.

-

Treatment: After 24 hours of transfection, cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 6-24 hours).

-

Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as a fold increase over the vehicle-treated control.

References

In Vitro Antioxidant Properties of Afzelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelin, a flavonoid glycoside also known as kaempferol-3-O-rhamnoside, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, focusing on its radical scavenging capabilities, effects on lipid peroxidation, and modulation of cellular antioxidant pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative reference for its efficacy.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Reference Compound | Reference IC50 | Source(s) |

| DPPH | 14.6 | 33.8 | BHT | 5.45 µg/mL | [1] |

| 6.44 | 14.9 | - | - | [2] | |

| ABTS | Moderate Activity² | - | Kaempferol | 4.93 µg/mL | [2] |

| ORAC | - | 3.79 µmol TE/µmol³ | - | - | [2] |

¹Molecular weight of this compound (432.38 g/mol ) was used for conversion. ²Specific IC50 value not provided in the study. ³Trolox Equivalents per micromole of the compound.

Table 2: Inhibition of Lipid Peroxidation by this compound

| Assay Method | Oxidizing Agent | Substrate | Measurement | Result | Source(s) |

| TBARS | AAPH | Human Erythrocytes | MDA formation | Effective inhibition | [1] |

Experimental Protocols

This section details the methodologies for key in vitro antioxidant assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The absorbance of this solution at 517 nm should be approximately 1.0.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add various concentrations of the this compound solution.

-

Add the DPPH working solution to each well/cuvette.

-

For the control, add the solvent instead of the sample solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add various concentrations of the this compound solution to a 96-well microplate or cuvettes.

-

Add the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the this compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox. The results are typically expressed as Trolox equivalents.

-

Lipid Peroxidation Inhibition Assay (TBARS Method)

Principle: This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Induction of Lipid Peroxidation:

-

Prepare a substrate for lipid peroxidation, such as a tissue homogenate (e.g., liver or brain) or a liposome suspension.

-

Incubate the substrate with various concentrations of this compound.

-

Induce lipid peroxidation by adding a pro-oxidant, such as ferrous sulfate (FeSO₄) or AAPH.

-

-

TBARS Reaction:

-

Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA).

-

Add a solution of thiobarbituric acid (TBA) to the mixture.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to remove any precipitate.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation:

-

The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

This compound has been shown to activate the Nrf2 pathway. One proposed mechanism involves the inactivation of Glycogen Synthase Kinase 3β (GSK-3β). Inactivation of GSK-3β leads to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.

Key downstream targets of the Nrf2 pathway that are upregulated by this compound include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide.

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

This upregulation of endogenous antioxidant defenses contributes significantly to the overall protective effects of this compound against oxidative stress.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key antioxidant assays described.

Caption: General workflow for the DPPH radical scavenging assay.

Caption: General workflow for the TBARS lipid peroxidation assay.

Conclusion

This compound demonstrates significant in vitro antioxidant properties through multiple mechanisms. It is an effective radical scavenger, as evidenced by its activity in DPPH and ORAC assays, and it can inhibit lipid peroxidation. Furthermore, this compound enhances the endogenous antioxidant capacity of cells by activating the Nrf2 signaling pathway, leading to the increased expression of protective enzymes such as heme oxygenase-1 and catalase. This multifaceted antioxidant profile makes this compound a promising candidate for further investigation in the development of therapeutic agents for conditions associated with oxidative stress. Further research is warranted to fully elucidate its antioxidant potential, particularly through more extensive quantitative analysis in a broader range of in vitro and in vivo models.

References

A Technical Guide to the Pro-Apoptotic Effects of Afzelin on PC-3 Prostate Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: Afzelin, a naturally occurring flavonol glycoside, has demonstrated significant anti-cancer properties. This document provides a comprehensive technical overview of its pro-apoptotic effects on androgen-independent human prostate cancer (PC-3) cells. It details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the involved signaling pathways. The findings indicate that this compound induces apoptosis and cell cycle arrest in PC-3 cells by inhibiting the ROCK/MRCK-LIMK1 signaling axis, presenting it as a promising candidate for further investigation in prostate cancer therapy.

Quantitative Data Summary

The pro-apoptotic and anti-proliferative effects of this compound on PC-3 cells have been quantified through various in vitro assays. The following tables summarize the key findings from published research.

Table 1: Effect of this compound on PC-3 Cell Proliferation

| Treatment Duration | This compound Concentration (µg/mL) | Effect on PC-3 Cell Growth | Assay Used | Reference |

| 24, 48, and 72 hours | 1.0 | Marked inhibition | WST-1 Assay | [1] |

| 24, 48, and 72 hours | 10.0 | Marked inhibition | WST-1 Assay | [1] |

| 24, 48, and 72 hours | 0.1 (Vehicle Control) | No significant inhibition | WST-1 Assay | [1] |

Table 2: Effect of this compound on PC-3 Cell Cycle Distribution

| Treatment | Cell Population | Percentage of Total Cells | Method | Reference |

| Control (Vehicle) | G0 Phase | 12.7% | Flow Cytometry | [1] |

| This compound (10.0 µg/mL for 24h) | G0 Phase | 27.6% | Flow Cytometry | [1] |

| This compound (10.0 µg/mL for 24h) | G1 Phase | 43.3% | Flow Cytometry |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects on PC-3 cells primarily by inducing cell cycle arrest at the G0 phase and promoting apoptosis. The underlying mechanism involves the downregulation of key kinases that regulate actin organization and are crucial for cell cycle progression and invasion.

Specifically, this compound treatment leads to a dose-dependent reduction in the protein expression of LIM domain kinase 1 (LIMK1). Further investigation revealed that this downregulation is a consequence of this compound's inhibitory effect on the upstream kinases, Rho-associated coiled-coil-containing protein kinase 1 (ROCK1) and myotonic dystrophy kinase-related Cdc42-binding kinase α (MRCKα), which are known activators of LIMK1. The inhibition of this signaling cascade disrupts the actin cytoskeleton, blocks cell cycle progression, and ultimately leads to apoptosis.

Caption: this compound-induced apoptotic signaling pathway in PC-3 cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to investigate the effects of this compound on PC-3 cells.

Cell Culture and Treatment

Androgen-independent human prostate cancer (PC-3) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded and allowed to adhere overnight before being treated with various concentrations of this compound (e.g., 0.1, 1.0, and 10.0 µg/mL) or a vehicle control (e.g., 0.1% DMSO) for specified durations.

Cell Viability Assay (WST-1)

The anti-proliferative effect of this compound is commonly measured using a Water Soluble Tetrazolium salt-1 (WST-1) assay.

-

Seeding: Seed PC-3 cells (e.g., 1x10⁵ cells/mL) into a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of this compound and incubate for 24, 48, and 72 hours.

-

Reagent Addition: Add WST-1 reagent to each well and incubate for a further 1-4 hours in the dark. Viable cells with active metabolism convert the WST-1 reagent into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically ~450 nm). The intensity of the color is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the effect of this compound on cell cycle distribution.

-

Cell Preparation: Culture and treat PC-3 cells with this compound (e.g., 10.0 µg/mL) for 24 hours.

-

Harvesting: Collect both adherent and suspended cells. Trypsinize the adherent cells and pool them with the cells in the supernatant.

-

Washing: Wash the collected cells three times with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by adding chilled methanol (e.g., in a 2:1 v/v ratio) and incubate overnight.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Detection by Annexin V/PI Staining

To specifically quantify apoptotic cells, a dual-staining method with Annexin V and Propidium Iodide (PI) is employed, followed by flow cytometry.

-

Cell Preparation & Harvesting: Follow steps 1-3 from the Cell Cycle Analysis protocol.

-

Staining: Resuspend the washed cells in an Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Analysis: Analyze the cells immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Western Blot Analysis

Western blotting is used to evaluate the effect of this compound on the expression levels of specific proteins in the apoptotic pathway.

-

Lysate Preparation: Treat PC-3 cells with increasing concentrations of this compound. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., LIMK1, MRCKα, ROCK1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion and Future Directions

The evidence strongly indicates that this compound induces apoptosis in PC-3 prostate cancer cells by arresting the cell cycle in the G0/G1 phase. This effect is mediated through the targeted inhibition of the ROCK/MRCK-LIMK1 signaling pathway, which is a novel mechanism for this compound in the context of prostate cancer. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this compound's therapeutic potential. Future studies should focus on validating these in vitro findings in animal models to substantiate its anti-cancer efficacy and to evaluate its safety and pharmacokinetic profile for potential drug development.

References

The Effects of Afzelin on A549 and H1299 Lung Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelin, a flavonoid glycoside, has demonstrated significant anti-cancer properties in non-small cell lung cancer (NSCLC) cell lines A549 and H1299. This technical guide synthesizes the current understanding of this compound's effects, focusing on its mechanism of action, impact on cell viability, apoptosis, and the modulation of key signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of the primary signaling pathway and experimental workflows are included to facilitate comprehension.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases. The development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. This compound, a naturally occurring flavonoid, has emerged as a promising candidate due to its pro-apoptotic and anti-proliferative effects on various cancer cells, including the A549 and H1299 lung adenocarcinoma cell lines.[1][2][3] This document provides an in-depth technical examination of the cellular and molecular effects of this compound on these two prominent lung cancer cell lines.

Effects on Cell Viability and Proliferation

This compound exhibits a dose-dependent inhibitory effect on the viability and proliferation of both A549 and H1299 lung cancer cells. The half-maximal inhibitory concentration (IC50) values demonstrate this anti-proliferative activity.

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| A549 | 48 hours | 35.47 | [1] |

| H1299 | 48 hours | 46.92 | [1] |

| Table 1: IC50 values of this compound in A549 and H1299 cells. |

Induction of Apoptosis

This compound is a potent inducer of apoptosis in A549 and H1299 cells. This is evidenced by an increased rate of apoptosis observed through flow cytometry and the modulation of key apoptosis-related proteins. While specific percentages of apoptotic cells at various this compound concentrations are not detailed in the available literature, the qualitative and molecular evidence is substantial.

| Cell Line | Protein | Effect of this compound Treatment | Reference |

| A549 | Bax | Increased expression | |

| Bcl-2 | Decreased expression | ||

| Cleaved Caspase-3 | Increased expression | ||

| H1299 | Bax | Increased expression | |

| Bcl-2 | Decreased expression | ||

| Cleaved Caspase-3 | Increased expression | ||

| Table 2: Effect of this compound on apoptosis-related protein expression. |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound in A549 and H1299 cells involves the inhibition of NAD(P)H:quinone oxidoreductase 2 (NQO2), leading to endoplasmic reticulum (ER) stress and subsequent immunogenic cell death (ICD).

NQO2 Inhibition and Endoplasmic Reticulum Stress

This compound directly targets and inhibits the protein expression of NQO2. This inhibition triggers ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. The activation of the ER stress pathway is confirmed by the upregulation of several key stress markers.

| Cell Line | ER Stress Marker | Effect of this compound Treatment | Reference |

| A549 | p-PERK | Increased expression | |

| p-eIF-2α | Increased expression | ||

| GRP78 | Increased expression | ||

| CHOP | Increased expression | ||

| H1299 | p-PERK | Increased expression | |

| p-eIF-2α | Increased expression | ||

| GRP78 | Increased expression | ||

| CHOP | Increased expression | ||

| Table 3: Effect of this compound on ER stress markers. |

The induction of ER stress by this compound ultimately leads to immunogenic cell death, a form of apoptosis that elicits an immune response. This is characterized by the release of damage-associated molecular patterns (DAMPs) such as ATP, calreticulin (CRT), and high mobility group box 1 (HMGB1).

Other Potential Signaling Pathways

While the NQO2-ER stress axis is the most clearly defined pathway, evidence suggests that this compound may also modulate other signaling cascades implicated in cancer progression, such as the MAPK and PI3K/Akt pathways. However, direct and detailed evidence of this compound's effects on these pathways in A549 and H1299 cells is still emerging.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

-

Cell Seeding: Plate A549 or H1299 cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat A549 or H1299 cells with different concentrations of this compound for a specified period.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blotting

This technique is used to detect the expression levels of specific proteins.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., NQO2, p-PERK, Bax, Bcl-2, Cleaved Caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates potent anti-cancer activity against A549 and H1299 lung cancer cells by inhibiting cell viability and inducing apoptosis. The primary mechanism of action is through the inhibition of NQO2, which triggers endoplasmic reticulum stress and subsequent immunogenic cell death. While the involvement of other signaling pathways like MAPK and PI3K/Akt is suggested, further research is needed to fully elucidate their roles in this compound-mediated anti-cancer effects in these cell lines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in lung cancer.

References

The Anti-Cancer Activity of Afzelin in MCF-7 Breast Cancer Cells: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelin, a flavonoid also known as kaempferol-3-O-rhamnoside, has emerged as a promising natural compound in oncology research. Found in various medicinal plants, it has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and notably, anti-cancer properties. This technical guide provides a comprehensive analysis of the activity of this compound in the context of MCF-7 human breast cancer cells, a widely used model for estrogen receptor-positive breast cancer. This document will detail the cytotoxic and apoptotic effects of this compound, outline the experimental protocols for key assays, and visualize the implicated signaling pathways.

Data Summary

The anti-proliferative and pro-apoptotic effects of this compound on MCF-7 cells have been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Cytotoxicity of this compound in MCF-7 Cells

| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| This compound (Kaempferol-3-O-rhamnoside) | MCF-7 | MTT | 24 | 227[1] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

While specific quantitative data for this compound-induced apoptosis and cell cycle arrest in MCF-7 cells is not available in the cited literature, the following tables provide a template based on typical results for other compounds in this cell line, illustrating the type of data generated from such experiments.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Hypothetical Data)

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |

| This compound | 100 | 10.2 ± 1.2 | 5.1 ± 0.7 | 15.3 ± 1.9 |

| This compound | 227 (IC50) | 25.7 ± 2.1 | 12.3 ± 1.5 | 38.0 ± 3.6 |

| This compound | 400 | 38.9 ± 3.5 | 20.4 ± 2.2 | 59.3 ± 5.7 |

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Hypothetical Data)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 65.2 ± 2.5 | 22.1 ± 1.8 | 12.7 ± 1.3 |

| This compound | 100 | 75.8 ± 3.1 | 15.3 ± 1.5 | 8.9 ± 0.9 |

| This compound | 227 (IC50) | 83.4 ± 3.8 | 9.1 ± 1.1 | 7.5 ± 0.8 |

| This compound | 400 | 88.1 ± 4.2 | 5.6 ± 0.7 | 6.3 ± 0.6 |

Core Mechanism of Action: Induction of Apoptosis